tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO3 It is a piperidine derivative, characterized by the presence of fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a tert-butyl ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and fluorinating agents.
Hydroxylation: The hydroxyl group at the 4 position is introduced through hydroxylation reactions, often using oxidizing agents.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the selection of appropriate solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of fluorine atoms can result in various functionalized piperidine derivatives.
Scientific Research Applications
Tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the specific positioning of fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1781540-74-6 |
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Molecular Formula |
C10H17F2NO3 |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
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